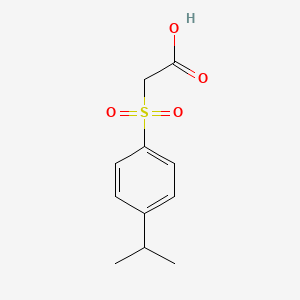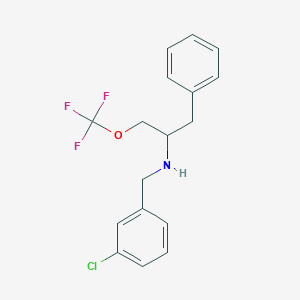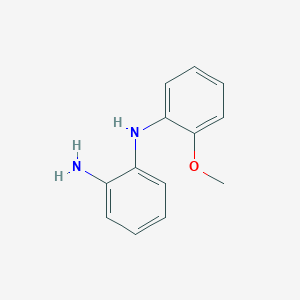![molecular formula C18H25N3O5 B12114836 Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate](/img/structure/B12114836.png)
Methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-PHE-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, alanine, to a solid resin support. Subsequent amino acids, alanine and phenylalanine, are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester group is formed at the C-terminus using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of AC-ALA-ALA-PHE-OME can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
AC-ALA-ALA-PHE-OME can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Hydrolysis: Alanine, alanine, and phenylalanine.
Oxidation: Phenylalanine derivatives.
Reduction: Alcohols or amines.
Applications De Recherche Scientifique
AC-ALA-ALA-PHE-OME has several applications in scientific research:
Mécanisme D'action
The mechanism of action of AC-ALA-ALA-PHE-OME involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-alanyl-L-alanyl-L-tyrosine methyl ester: Similar structure but with tyrosine instead of phenylalanine.
N-acetyl-L-alanyl-L-alanyl-L-leucine methyl ester: Similar structure but with leucine instead of phenylalanine.
Uniqueness
AC-ALA-ALA-PHE-OME is unique due to the presence of phenylalanine, which imparts specific hydrophobic and aromatic properties to the compound. These properties can influence its interactions with molecular targets and its overall biological activity .
Propriétés
Formule moléculaire |
C18H25N3O5 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
methyl 2-[2-(2-acetamidopropanoylamino)propanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24) |
Clé InChI |
JWOKDRAYGZVNAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12114754.png)

![Methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]acetate](/img/structure/B12114763.png)



![7-(2-Bromoethoxy)-2-morpholino-4H-naphtho[2,3-e][1,3]oxazin-4-one](/img/structure/B12114784.png)



![7-(furan-2-yl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12114810.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]-4-methylbenzamide](/img/structure/B12114812.png)


